7-APRA

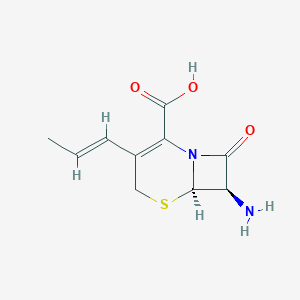

Description

Properties

IUPAC Name |

(6R,7R)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)/b3-2+/t6-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLDQHILNOZKIF-DHLUJLSBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148332 |

Source

|

| Record name | 7-Amino-8-oxo-3-((1E)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107937-01-9 |

Source

|

| Record name | 7-Amino-8-oxo-3-((1E)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107937019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-8-oxo-3-((1E)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AMINO-8-OXO-3-((1E)-PROP-1-ENYL)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, (6R,7R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZE15V22RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Central Role of 7-Aminocephalosporanic Acid (7-ACA) in the Synthesis of Cephalosporin Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Aminocephalosporanic acid (7-ACA) is the fundamental building block for the industrial production of a vast array of semi-synthetic cephalosporin antibiotics. As a core chemical intermediate, the efficient and scalable synthesis of 7-ACA is a critical aspect of pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the pivotal role of 7-ACA, detailing the primary synthetic routes from its precursor, Cephalosporin C (CPC). We will explore the traditional chemical methods alongside the more contemporary and environmentally benign one-step and two-step enzymatic conversions. This document consolidates quantitative data, presents detailed experimental methodologies, and utilizes visualizations to elucidate the complex pathways and workflows involved in 7-ACA production, offering a valuable resource for professionals in drug development and chemical research.

Introduction: The Significance of 7-ACA

Cephalosporins represent a major class of β-lactam antibiotics, widely prescribed to treat a variety of bacterial infections.[1] The therapeutic efficacy of these drugs is largely dictated by the chemical moieties attached to the core cephalosporin nucleus. The discovery that the D-α-aminoadipoyl side chain of the naturally occurring Cephalosporin C (CPC), which itself possesses only moderate antibacterial activity, could be cleaved to yield 7-aminocephalosporanic acid (7-ACA) was a landmark in medicinal chemistry.[2] This process unlocked the potential to create a multitude of semi-synthetic cephalosporins with enhanced potency, broader spectrum of activity, and improved pharmacokinetic profiles.[3] Therefore, 7-ACA is not merely a precursor but the cornerstone upon which the development of modern cephalosporin antibiotics is built.[4]

Production of 7-ACA from Cephalosporin C

The industrial synthesis of 7-ACA is primarily achieved through the deacylation of Cephalosporin C, a fermentation product of the fungus Acremonium chrysogenum.[5] Three principal methodologies have been developed for this critical conversion: chemical synthesis, a two-step enzymatic process, and a one-step enzymatic process.

Chemical Synthesis of 7-ACA

The traditional chemical route for the production of 7-ACA involves a multi-step process utilizing aggressive reagents and harsh reaction conditions.[2] While historically significant, this method is often associated with environmental concerns due to the use of chlorinated solvents and the generation of toxic waste.[4]

A common chemical synthesis pathway involves the following key steps:

-

Protection of Carboxyl Groups: The two carboxyl groups in Cephalosporin C are protected, often through silylation using reagents like trimethylchlorosilane (TMCS) or dichlorodimethylsilane. This step is crucial to prevent unwanted side reactions.

-

Imino Halide Formation: The protected Cephalosporin C is then treated with a halogenating agent, such as phosphorus pentachloride (PCl₅), to form an imino halide.

-

Imino Ether Formation: The imino halide is subsequently reacted with an alcohol to yield an imino ether.

-

Hydrolysis: The final step involves the hydrolysis of the imino ether to cleave the side chain, yielding 7-ACA.

The following protocol is a representative example of the chemical synthesis of 7-ACA from a protected Cephalosporin C derivative:

-

Silylation:

-

Suspend Sodium N-(N-phenylcarbamoyl)cephalosporin C (13.9 g) in methylene chloride.

-

Add dimethylaniline (1 ml) and triethylamine (3.67 ml) to the suspension.

-

With stirring, add dichlorodimethylsilane (5.5 ml) at a temperature of 25-28°C.

-

Stir the resulting slurry for 75 minutes.

-

-

Imino Halide and Imino Ether Formation:

-

Cool the slurry to -60°C.

-

Add a solution of phosphorus pentachloride (12.0 g) in 100 ml of methylene chloride.

-

Add an additional 11.0 ml of dimethylaniline in 10 ml of methylene chloride.

-

-

Hydrolysis and Isolation:

-

Following the reaction, carefully add ammonium hydroxide to adjust the pH to 3.8.

-

Stir the mixture for several hours to allow for precipitation.

-

Filter the precipitate and wash sequentially with methylene chloride (25 ml), water (25 ml), methanol (50 ml), and acetone (50 ml).

-

Dry the solid to yield 7-ACA.

-

Two-Step Enzymatic Synthesis of 7-ACA

To circumvent the environmental and safety issues associated with chemical synthesis, enzymatic methods have been developed and are now widely used in industrial production.[5] The two-step enzymatic process offers a more sustainable alternative, operating under mild aqueous conditions.[3]

This process utilizes two distinct enzymes in a sequential manner:

-

D-amino Acid Oxidase (DAAO): In the first step, DAAO, often sourced from the yeast Trigonopsis variabilis, catalyzes the oxidative deamination of the D-α-aminoadipoyl side chain of Cephalosporin C. This reaction produces α-ketoadipyl-7-ACA and hydrogen peroxide (H₂O₂).

-

Glutaryl-7-ACA Acylase (GLA): The intermediate, α-ketoadipyl-7-ACA, is then spontaneously converted to glutaryl-7-aminocephalosporanic acid (GL-7-ACA) via a reaction with the hydrogen peroxide generated in the first step.[3] In the second enzymatic step, GLA, typically a recombinant enzyme from Escherichia coli, hydrolyzes GL-7-ACA to produce the final product, 7-ACA.[3]

The following protocol outlines a large-scale production method using immobilized enzymes:

-

First Reactor (DAAO Reaction):

-

Cephalosporin C is passed through a reactor containing immobilized D-amino acid oxidase (D-AOD) isolated from Trigonopsis variabilis.

-

The reaction is conducted in an aqueous solution at a pH of 8.0 and a temperature of 20-25°C.[3]

-

This converts CPC to keto-adipyl-7-aminocephalosporanic acid (keto-7ACA) and hydrogen peroxide.

-

The keto-7ACA is then spontaneously converted to glutaryl-7-aminocephalosporanic acid (GL-7ACA) by the hydrogen peroxide.[3]

-

-

Second Reactor (GLA Reaction):

-

The effluent from the first reactor, containing GL-7ACA, is then passed through a second reactor.

-

This reactor contains immobilized glutaryl-7-ACA acylase (GL-acylase) from a recombinant E. coli.[3]

-

The reaction conditions are maintained at a pH of 8.0 and a temperature of 20-25°C.[3]

-

The GL-acylase hydrolyzes GL-7ACA to yield 7-ACA.

-

-

Purification:

-

The final 7-ACA product is then purified, often through crystallization, to yield a high-quality crystalline product.[3]

-

One-Step Enzymatic Synthesis of 7-ACA

The latest advancement in the enzymatic production of 7-ACA is the one-step bioconversion process.[5] This method utilizes a single enzyme, Cephalosporin C Acylase (CCA), to directly hydrolyze the amide bond of the D-α-aminoadipoyl side chain of Cephalosporin C, yielding 7-ACA in a single reaction.[6] This approach offers the advantages of process simplification and potential cost reduction.[6] Various microorganisms have been identified as sources of CCA, and protein engineering efforts are ongoing to improve the efficiency and substrate specificity of these enzymes.[6]

This protocol describes a one-pot system that utilizes variants of Cephalosporin C acylase (VAC) to directly convert CPC to 7-ACA:

-

Reaction Setup:

-

A reaction mixture is prepared containing 15 mM Cephalosporin C in a suitable buffer.

-

Optimized concentrations of the VAC enzyme variants are added to the mixture.

-

-

Bioconversion:

-

The reaction is allowed to proceed for approximately 41 hours.

-

During the process, further aliquots of the biocatalysts can be added to drive the reaction to completion.

-

-

Product Yield:

-

Under optimized conditions, this one-pot system can achieve over 98% conversion of Cephalosporin C, yielding approximately 81 mg of 7-ACA from a 20 mL reaction volume.[2]

-

Quantitative Data on 7-ACA Synthesis

The efficiency of 7-ACA production varies significantly depending on the chosen synthetic route. The following tables summarize key quantitative data from various studies.

| Synthesis Method | Starting Material | Key Reagents/Enzymes | Yield (%) | Purity (%) | Reference |

| Chemical | Sodium N-(N-butylcarbamoyl)cephalosporin C | Dichlorodimethylsilane, PCl₅, NH₄OH | Not explicitly stated, but high yields are claimed | 93.7 | U.S. Patent 3,573,295 |

| Two-Step Enzymatic | Cephalosporin C | Immobilized D-AOD and GL-acylase | 85 (molar yield) | High-quality crystalline product | [3] |

| One-Pot Two-Enzyme | Cephalosporin C (15 mM) | VAC HS-HS-F72βR | >98 (conversion) | Main reaction product | [2] |

| Experimental Condition | Two-Step Enzymatic Synthesis | One-Pot Two-Enzyme Synthesis |

| pH | 8.0[3] | Not specified |

| Temperature | 20-25°C[3] | Not specified |

| Reaction Time | Not specified | 41 hours[2] |

| Key Intermediates | keto-adipyl-7-ACA, GL-7ACA[3] | GL-7ACA (<1 mM), oxo-7-ACA (below detection)[2] |

Visualization of Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in the synthesis of 7-ACA.

Caption: Chemical Synthesis Pathway of 7-ACA from Cephalosporin C.

Caption: Two-Step Enzymatic Synthesis of 7-ACA.

Caption: One-Step Enzymatic Synthesis of 7-ACA.

Conclusion

7-Aminocephalosporanic acid remains an indispensable cornerstone in the development and industrial production of semi-synthetic cephalosporin antibiotics. The evolution of its synthesis from traditional chemical methods to more efficient and environmentally friendly enzymatic processes highlights the significant advancements in biotechnology and green chemistry. While the two-step enzymatic process is currently an industrial standard, ongoing research into one-step enzymatic conversions holds the promise of further streamlining production and reducing costs. This guide has provided a detailed technical overview of the synthesis of 7-ACA, offering valuable insights and practical information for researchers and professionals in the pharmaceutical sciences. The continued optimization of 7-ACA production will undoubtedly play a crucial role in ensuring the availability of this vital class of antibiotics for future generations.

References

- 1. 7-Aminocephalosporanic acid synthesis - chemicalbook [chemicalbook.com]

- 2. US3573295A - Process for the preparation of 7-aminocephalosporanic acid - Google Patents [patents.google.com]

- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 4. mdpi.com [mdpi.com]

- 5. Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 6. researchgate.net [researchgate.net]

The Central Role of 7-Aminocephalosporanic Acid (7-ACA) in the Synthesis of Semi-Synthetic Cephalosporin Antibiotics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The topic specified "7-APRA" does not correspond to a recognized intermediate in the synthesis of beta-lactam antibiotics. It is highly probable that this is a typographical error for 7-ACA , which stands for 7-aminocephalosporanic acid . This document will proceed under the assumption that 7-ACA is the intended subject, as it is the foundational chemical nucleus for the vast majority of semi-synthetic cephalosporin antibiotics.[1][2][3]

**Executive Summary

7-Aminocephalosporanic acid (7-ACA) is not an antibiotic itself; its "mechanism of action" lies in its role as a critical molecular scaffold or synthon.[1][3] By providing a core β-lactam ring structure that can be chemically modified, 7-ACA has enabled the development of a multitude of semi-synthetic cephalosporin antibiotics. These cephalosporins are a major class of β-lactam antibiotics used to treat a wide range of bacterial infections.[4][5] The strategic modification of the 7-ACA nucleus, particularly at the C-7 amino group, allows for the creation of drugs with tailored antibacterial spectra, improved pharmacokinetic properties, and enhanced stability against bacterial β-lactamase enzymes. This guide details the production of 7-ACA from its precursor, Cephalosporin C (CPC), and illustrates its pivotal function in the generation of diverse and potent cephalosporin derivatives.

The "Mechanism of Action" of 7-ACA: A Versatile Chemical Synthon

The core function of 7-ACA is to serve as the structural foundation for semi-synthetic cephalosporins.[1][6] The native antibiotic produced by fermentation, Cephalosporin C (CPC), has only weak antibacterial activity.[4][7] The key to unlocking greater potency and a broader spectrum of activity is the removal of CPC's natural D-α-aminoadipyl side chain to yield the 7-ACA nucleus.[6]

This process exposes a free amino group at the C-7 position of the cephem nucleus. This amino group is then acylated with various synthetic side chains. This modification is the cornerstone of cephalosporin drug development, as the nature of this new side chain dictates the properties of the final antibiotic, including:

-

Antibacterial Spectrum: Determining its effectiveness against Gram-positive and/or Gram-negative bacteria.

-

β-Lactamase Stability: Conferring resistance to enzymatic degradation by bacterial β-lactamases.

-

Pharmacokinetic Properties: Influencing factors like absorption, distribution, metabolism, and excretion.

The ability to attach a wide variety of side chains to the 7-ACA core is what has allowed for the development of multiple "generations" of cephalosporins, each with distinct advantages.

Production of 7-ACA from Cephalosporin C

The industrial production of 7-ACA is achieved by the deacylation of CPC. This is accomplished through two primary routes: a traditional chemical process and a more modern, environmentally friendly enzymatic process.[1][4][5]

Chemical Synthesis

The original method for producing 7-ACA involves a multi-step chemical process using reagents like phosphorus pentachloride and pyridine to protect the carboxyl group, followed by nitrosyl chloride to cleave the side chain, and finally hydrolysis. This process is effective but suffers from significant drawbacks, including the use of hazardous and toxic reagents, extreme low-temperature requirements, and the generation of substantial chemical waste, leading to high costs and environmental concerns.[5]

Enzymatic Synthesis

Enzymatic methods have become the preferred route for 7-ACA production due to their milder reaction conditions, higher specificity, and significantly reduced environmental impact.[4][5][8] Two main enzymatic strategies are employed: a two-step process and a one-step process.

Two-Step Enzymatic Process: This is the most established industrial enzymatic method.[9]

-

Step 1: Oxidative Deamination. D-Amino Acid Oxidase (DAAO), often from the yeast Trigonopsis variabilis, oxidizes the D-α-aminoadipyl side chain of CPC.[10][11] This reaction produces an unstable intermediate, 7-β-(5-carboxy-5-oxopentanamido)-cephalosporanic acid, which, in the presence of hydrogen peroxide (a byproduct of the reaction), spontaneously converts to Glutaryl-7-ACA (GL-7-ACA).[10][12]

-

Step 2: Hydrolysis. A specific acylase, Glutaryl-7-ACA acylase (GLA), hydrolyzes the glutaryl side chain from GL-7-ACA to yield the final product, 7-ACA.[10][12]

References

- 1. 7-ACA - Wikipedia [en.wikipedia.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. nbinno.com [nbinno.com]

- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 5. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Improvement of the Glutaryl-7-Aminocephalosporanic Acid Acylase Activity of a Bacterial γ-Glutamyltranspeptidase - PMC [pmc.ncbi.nlm.nih.gov]

The Gateway to Advanced Cephalosporins: A Technical Guide to the Biosynthesis of 7-Aminocephalosporanic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathways and production methodologies for 7-aminocephalosporanic acid (7-ACA), the foundational nucleus for a vast array of semi-synthetic cephalosporin antibiotics. This document details the enzymatic conversions, presents key quantitative data, outlines experimental protocols, and visualizes the intricate workflows involved in the generation of this critical pharmaceutical intermediate.

Introduction: The Significance of 7-ACA

7-aminocephalosporanic acid (7-ACA) is the core structural component required for the synthesis of most commercially available cephalosporin antibiotics.[1] These semi-synthetic derivatives are prized for their broad-spectrum antibacterial activity and reduced toxicity compared to penicillins.[2][3] The industrial production of 7-ACA primarily involves the deacylation of cephalosporin C (CPC), a natural antibiotic produced by the fungus Acremonium chrysogenum (also known as Cephalosporium acremonium).[2][3] While chemical methods for this conversion exist, they are often harsh, environmentally detrimental, and have been largely superseded by more efficient and sustainable enzymatic processes.[4][5]

This guide will explore the natural biosynthesis of the precursor, Cephalosporin C, and the subsequent enzymatic pathways developed for the industrial production of 7-ACA, including the established two-step method and the more recent one-step and in vivo approaches.

The Natural Biosynthesis of Cephalosporin C (CPC)

The journey to 7-ACA begins with the fungal biosynthesis of its precursor, Cephalosporin C. This intricate pathway involves a series of enzymatic steps, with the key genes often clustered together on the chromosomes of Acremonium chrysogenum.[6][7] The biosynthesis is initiated from three primary amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine.[8]

A simplified overview of the CPC biosynthetic pathway is as follows:

-

Tripeptide Formation : The initial step involves the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by the large non-ribosomal peptide synthetase, ACV synthetase (ACVS), encoded by the pcbAB gene.[9][10]

-

Ring Formation : The linear ACV tripeptide is then cyclized by isopenicillin N synthase (IPNS), encoded by the pcbC gene, to form isopenicillin N. This step forms the characteristic β-lactam ring structure.[9][11]

-

Epimerization : Isopenicillin N undergoes epimerization of the L-α-aminoadipyl side chain to a D-configuration, yielding penicillin N. This reaction is catalyzed by isopenicillin N epimerase.[9][12]

-

Ring Expansion : The five-membered thiazolidine ring of penicillin N is expanded to a six-membered dihydrothiazine ring, forming deacetoxycephalosporin C (DAOC). This crucial step is catalyzed by DAOC synthase (expandase).[9][13]

-

Hydroxylation and Acetylation : DAOC is then hydroxylated to form deacetylcephalosporin C (DAC), which is subsequently acetylated to yield the final product, cephalosporin C.[9][12]

Regulation of this pathway is complex, with factors such as methionine being known to induce the expression of key biosynthetic enzymes.[14]

Industrial Production of 7-ACA from Cephalosporin C

The conversion of the fermentatively produced Cephalosporin C into 7-ACA is the cornerstone of semi-synthetic cephalosporin manufacturing. The industry has evolved from chemical processes to more refined and environmentally friendly enzymatic methods.[15][16]

Two-Step Enzymatic Conversion

The most widely adopted industrial method for 7-ACA production is a two-step enzymatic process.[4][17] This method offers high yields and operates under mild conditions, reducing waste and energy consumption.[5][18]

Step 1: Oxidative Deamination

Cephalosporin C is first treated with a D-amino acid oxidase (DAAO) enzyme, typically sourced from the yeast Trigonopsis variabilis.[17][18] This enzyme oxidizes the D-α-aminoadipyl side chain of CPC, leading to the formation of an unstable intermediate, α-ketoadipyl-7-ACA. This intermediate, in the presence of hydrogen peroxide (a byproduct of the DAAO reaction), is spontaneously converted to glutaryl-7-aminocephalosporanic acid (GL-7-ACA).[15][18]

Step 2: Hydrolysis

The GL-7-ACA is then hydrolyzed by a second enzyme, GL-7-ACA acylase (GLA), which cleaves the glutaryl side chain to yield 7-ACA and glutarate.[15][19] This acylase is often a recombinant protein produced in Escherichia coli.[18]

One-Step Enzymatic Conversion

To further simplify the process and reduce costs, a one-step enzymatic conversion has been developed.[2][4] This method utilizes a single enzyme, Cephalosporin C acylase (CCA), which can directly hydrolyze the D-α-aminoadipyl side chain of CPC to produce 7-ACA.[2][20] CCAs have been identified in various bacteria, and protein engineering efforts have been employed to improve their efficiency and substrate specificity.[2][5] While promising, the efficiency of one-step processes can be a limiting factor for large-scale industrial adoption compared to the well-established two-step method.

In Vivo 7-ACA Production

A more recent and innovative approach involves the genetic engineering of the CPC-producing fungus, Acremonium chrysogenum, to directly synthesize 7-ACA.[17][21] This is achieved by introducing a bacterial gene encoding a Cephalosporin C acylase (CCA) into the fungus.[17] The engineered strain can then convert the endogenously produced CPC into 7-ACA, which is subsequently secreted into the culture medium.[21] This method has the potential to significantly streamline the production process by eliminating the need for separate fermentation and enzymatic conversion steps. However, optimizing the expression and activity of the heterologous enzyme and the overall yield of 7-ACA in a fermentative process remains an active area of research.[22][23]

Quantitative Data on 7-ACA Production

The efficiency of 7-ACA production is a critical factor for industrial viability. The following tables summarize key quantitative data from various studies on enzymatic conversion processes.

Table 1: Two-Step Enzymatic Conversion of Cephalosporin C

| Parameter | Value | Conditions | Reference |

| Molar Yield | 85% | Immobilized D-AOD and GL-acylase, large-scale | [18] |

| GL-7ACA Yield (1L reactor) | 76.7% | Immobilized DAAO, pH 8.0, 90 min, room temp. | [19] |

| GL-7ACA Yield (10L reactor) | 81.2% | Immobilized DAAO, pH 8.0, 90 min, room temp. | [19] |

| 7-ACA Conversion from GL-7ACA | 88% | Immobilized GL-7-ACA acylase, 1 h, pH 8.0 | [19] |

| 7-ACA Yield | >90% | Simultaneous action of DAAO and immobilized GLA | [15] |

Table 2: One-Pot and In Vivo 7-ACA Production

| Method | Product Concentration / Conversion | Conditions | Reference |

| One-pot two-enzyme | 81 mg 7-ACA from 15 mM CPC in 41 h | Optimized conditions with VAC variants | [24] |

| In vivo (engineered A. chrysogenum) | 1701 µg/ml 7-ACA | Optimized fermentation media and conditions | [23] |

| In vivo (engineered A. chrysogenum) | ~30% conversion of CPC to 7-ACA | pH 9.5, 12°C, 48h incubation of supernatant | [5] |

Experimental Protocols

This section provides generalized methodologies for key experiments related to the enzymatic production and analysis of 7-ACA.

Protocol for Two-Step Enzymatic Conversion of CPC to 7-ACA

Objective: To convert Cephalosporin C to 7-ACA using immobilized D-amino acid oxidase and GL-7-ACA acylase.

Materials:

-

Cephalosporin C (CPC) solution

-

Immobilized D-amino acid oxidase (D-AOD)

-

Immobilized glutaryl-7-ACA acylase (GL-acylase)

-

Phosphate buffer (pH 8.0)

-

Bioreactor (e.g., stirred tank reactor)

-

HPLC system for analysis

Methodology:

Step 1: Conversion of CPC to GL-7-ACA

-

Prepare a solution of Cephalosporin C in phosphate buffer (pH 8.0) in the first bioreactor.

-

Add the immobilized D-AOD to the reactor.

-

Maintain the reaction at room temperature (20-25°C) with gentle agitation.[18]

-

Monitor the conversion of CPC to GL-7-ACA over time using HPLC. The reaction is typically complete within 90-120 minutes.[19]

-

The keto-adipyl-7-ACA intermediate will spontaneously convert to GL-7-ACA in the presence of the hydrogen peroxide byproduct.[18]

Step 2: Conversion of GL-7-ACA to 7-ACA

-

Transfer the reaction mixture containing GL-7-ACA to a second bioreactor.

-

Add the immobilized GL-acylase to this reactor.

-

Maintain the reaction at pH 8.0 and room temperature with gentle agitation.

-

Monitor the formation of 7-ACA using HPLC. This conversion is typically complete within 60-90 minutes.[19]

Step 3: Product Recovery

-

Separate the immobilized enzymes from the reaction mixture for reuse.

-

The 7-ACA can be purified from the solution, often by crystallization at its isoelectric point (pH ~3.5).[15]

Protocol for HPLC Analysis of 7-ACA and Related Compounds

Objective: To quantify the concentration of CPC, 7-ACA, and intermediates in reaction samples.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., a mixture of a buffer like potassium phosphate and an organic solvent like acetonitrile)

-

Standards for CPC, 7-ACA, and GL-7-ACA

-

Reaction samples

Methodology:

-

Prepare a suitable mobile phase and equilibrate the HPLC system and column.

-

Prepare a series of standard solutions of known concentrations for CPC, 7-ACA, and any relevant intermediates.

-

Inject the standards to generate a calibration curve for each compound.

-

Prepare the reaction samples by appropriate dilution and filtration.

-

Inject the prepared samples into the HPLC system.

-

Monitor the elution of compounds using a UV detector, typically at a wavelength around 254 nm.[10]

-

Identify and quantify the peaks corresponding to CPC, 7-ACA, and other compounds by comparing their retention times and peak areas to the calibration curves.

Workflow and Signaling Visualizations

The following diagrams, rendered using the DOT language, illustrate key workflows and relationships in 7-ACA production.

References

- 1. 7-ACA - Wikipedia [en.wikipedia.org]

- 2. Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The enzymes involved in biosynthesis of penicillin and cephalosporin; their structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cephalosporin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cephalosporin C production by Cephalosporium acremonium: the methionine story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 16. researchgate.net [researchgate.net]

- 17. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum [mdpi.com]

- 18. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. microbiologyjournal.org [microbiologyjournal.org]

- 21. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Construction of a 7-aminocephalosporanic acid (7ACA) biosynthetic operon and direct production of 7ACA in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Environmentally safe production of 7-ACA by recombinant Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. One-pot conversion of cephalosporin C by using an optimized two-enzyme process - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Introduction

7-Amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl)-3-cephem-4-carboxylic acid (7-APRA) is a key intermediate in the synthesis of various cephalosporin antibiotics. The structural integrity and purity of this compound and its derivatives are paramount to the safety and efficacy of the final active pharmaceutical ingredients (APIs). Spectroscopic techniques are indispensable tools for the structural elucidation, characterization, and purity assessment of these complex molecules. This guide provides an in-depth overview of the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this compound and related cephalosporin compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the detailed structural analysis of cephalosporins, providing information on the connectivity and chemical environment of individual atoms.[1] Both ¹H and ¹³C NMR are routinely used for structural confirmation and purity assessment.[2]

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by shielding and deshielding effects from nearby functional groups.[3][4]

Table 1: Typical ¹H NMR Chemical Shifts for the Cephalosporin Core Structure

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-6 | ~5.1 | Doublet | Influenced by the substituent at C-7. |

| H-7 | ~4.8 - 5.8 | Doublet or Doublet of Doublets | Highly dependent on the C-7 side chain. |

| H-2 (CH₂) | ~3.4 - 3.7 | AB quartet or two doublets | Diastereotopic protons of the dihydrothiazine ring. |

| C-3 CH₂ | ~3.8 - 4.3 | AB quartet or two doublets | Protons of the methylene group at the C-3 position. |

| NH₂ (at C-7) | ~3.6 | Singlet (broad) | Chemical shift can vary with solvent and concentration.[5] |

Note: Data compiled from typical values for cephalosporin derivatives.[1][5] Specific shifts for this compound may vary.

¹³C NMR Spectroscopy

Carbon-13 NMR is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., C=O, C=C, C-N).[6] The chemical shifts are spread over a wider range than in ¹H NMR, often providing a distinct signal for each carbon atom.[7][8]

Table 2: Typical ¹³C NMR Chemical Shifts for the Cephalosporin Core Structure

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |

| C-8 (β-lactam C=O) | ~165 - 175 | Carbonyl of the four-membered ring. |

| C-4 (COOH) | ~160 - 170 | Carboxylic acid carbonyl. |

| C-3 | ~125 - 140 | Vinylic carbon, deshielded by the substituent. |

| C-2 | ~120 - 130 | Vinylic carbon of the cephem ring. |

| C-7 | ~57 - 60 | Carbon bearing the amino or amido group. |

| C-6 | ~55 - 58 | Carbon adjacent to the sulfur atom. |

| C-2 (CH₂) | ~25 - 30 | Methylene carbon in the dihydrothiazine ring. |

Note: Data compiled from typical values for cephalosporin derivatives.[1][7][9] Specific shifts for this compound may vary.

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the cephalosporin sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[10]

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR : Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.[6]

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis : Integrate the ¹H NMR signals to determine proton ratios. Assign peaks in both ¹H and ¹³C spectra based on chemical shifts, multiplicities, and, if necessary, 2D NMR techniques (e.g., COSY, HSQC, HMBC).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[11] For cephalosporins, it is particularly useful for confirming the presence of the characteristic β-lactam ring.[11]

Table 3: Characteristic IR Absorption Bands for this compound and Related Compounds

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~1775 | β-Lactam Carbonyl | C=O Stretch | Strong |

| ~1660 | Carboxylic Acid | C=O Stretch | Strong |

| 3200 - 2500 | Carboxylic Acid | O-H Stretch | Broad, Medium |

| ~1540 | Amine | N-H Bend | Medium |

| 3400 - 3200 | Amine | N-H Stretch | Medium (often two bands for primary amine) |

| ~1600 & ~1475 | 1,3,4-Thiadiazole | C=N, C=C Ring Stretch | Medium-Weak |

Note: Data compiled from characteristic values for β-lactams and related functional groups.[5][11][12][13]

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum of the empty ATR crystal.

-

Sample Preparation : Place a small amount of the solid cephalosporin powder directly onto the ATR crystal.

-

Spectrum Acquisition : Apply consistent pressure to the sample using the press arm to ensure good contact with the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Perform baseline correction if necessary.

-

Analysis : Identify the characteristic absorption peaks and compare their wavenumbers to known values for key functional groups, paying special attention to the strong absorption of the β-lactam carbonyl.[11]

Visualization: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of cephalosporins.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns.[14][15] Electrospray ionization (ESI) is a common soft ionization technique used for cephalosporins.[16]

Fragmentation Pattern

The fragmentation of the cephalosporin core is well-characterized. The most common cleavage occurs across the β-lactam ring.[16][17]

Table 4: Common Mass Fragments for the Cephalosporin Core

| Ion | Description |

| [M+H]⁺ or [M-H]⁻ | Protonated or deprotonated molecular ion. |

| [M-R1+H]⁺ | Loss of the C-7 side chain. |

| [M-R2-COOH+H₂O+H]⁺ | Complex fragmentation involving loss of C-3 and C-4 substituents. |

| A1, A2, B | Fragments resulting from the characteristic cleavage of the β-lactam and dihydrothiazine rings. |

Note: R1 refers to the side chain at C-7, and R2 refers to the side chain at C-3.[16][17]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a quadrupole, ion trap, or high-resolution mass analyzer like an Orbitrap.

-

Data Acquisition : Infuse the sample solution into the ESI source at a constant flow rate. Acquire spectra in either positive or negative ion mode. The choice of mode depends on the acidic or basic nature of the analyte; the carboxylic acid group on cephalosporins makes negative mode effective.[16]

-

Tandem MS (MS/MS) : To study fragmentation, select the molecular ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.[18]

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed fragmentation pattern with known pathways for cephalosporins to confirm the structure.

Visualization: Cephalosporin Fragmentation

Caption: Generalized fragmentation pathway in mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a quantitative technique used to determine the concentration of a substance in solution by measuring its absorbance of light.[19] For cephalosporins, the absorption is primarily due to the π → π* transitions in the conjugated cephem ring system.

Absorption Maxima

The wavelength of maximum absorbance (λmax) is a characteristic property of a chromophore. For many cephalosporins, the λmax is in the range of 230-280 nm.[20] The exact λmax can be influenced by the substituents on the cephem ring and the solvent used.[19][21]

Table 5: Typical UV-Vis Absorption Maxima for Cephalosporins

| Compound Class | Solvent | Typical λmax (nm) |

| Cephalosporins | Methanol | 238 - 253 |

| Cephalosporins | 0.1 N HCl | ~266 |

| Cephalosporins | 0.1 N NaOH | ~258 |

Note: Data compiled from various cephalosporins.[19][20] The λmax for this compound should be experimentally determined.

Experimental Protocol: UV-Vis Analysis

-

Instrument Preparation : Turn on the spectrophotometer and allow the lamps to warm up. Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

Sample Preparation :

-

Prepare a stock solution of the cephalosporin sample of known concentration in a suitable solvent (e.g., methanol, 0.1 N HCl, or 0.1 N NaOH).[19]

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

-

Measurement :

-

Fill a quartz cuvette with the solvent to be used as a blank and zero the instrument.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Measure the absorbance of the unknown sample solution.

-

-

Data Analysis :

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Use the Beer-Lambert law (A = εbc) and the calibration curve to determine the concentration of the unknown sample. This method is crucial for quantitative analysis and purity assays.[19]

-

References

- 1. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) [benchchem.com]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. 13C NMR spectroscopy of some third-generation cephalosporins, their synthetic intermediaries and reaction byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ochem.weebly.com [ochem.weebly.com]

- 9. NMR STUDIES OF PENICILLINS AND CEPHALOSPORINS. IV. [jstage.jst.go.jp]

- 10. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. Mass spectrometric approaches in structural characterization of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 17. researchgate.net [researchgate.net]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]

- 20. researchgate.net [researchgate.net]

- 21. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

7-Amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl-3-cephem-4-carboxylic Acid (7-APRA): A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl-3-cephem-4-carboxylic acid (7-APRA) is a key intermediate in the synthesis of various cephalosporin antibiotics. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its handling, formulation, and the overall efficiency of synthetic processes. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in different solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also outlines general experimental protocols for determining these properties, based on established methodologies for related cephalosporin compounds.

Introduction

This compound, a derivative of 7-aminocephalosporanic acid (7-ACA), serves as a fundamental building block for the semi-synthesis of a range of cephalosporin antibiotics. The structural integrity and purity of this compound are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredients (APIs). Understanding its solubility in various organic and aqueous media is essential for optimizing reaction conditions, purification processes, and for the development of analytical methods. Similarly, its stability under different environmental conditions such as pH, temperature, and light exposure dictates its storage, handling, and shelf-life.

While specific, detailed quantitative data on the solubility and stability of this compound is not extensively reported in peer-reviewed journals, this guide consolidates the available information and provides a framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₂N₄O₃S₃ | [1] |

| Molecular Weight | 344.44 g/mol | [1] |

| Appearance | Beige Solid | [2] |

| Melting Point | >174°C (decomposes) | [3] |

| CAS Number | 30246-33-4 | [3] |

Solubility of this compound

Detailed quantitative solubility data for this compound across a range of solvents is scarce in the public domain. One source indicates that it is "slightly soluble," providing a value of 1.1 g/L at 25°C, although the solvent is not specified.[2]

General Solubility Profile

Based on its chemical structure, which contains both polar (amino, carboxylic acid) and less polar (thiadiazole ring) moieties, this compound is expected to exhibit limited solubility in non-polar organic solvents and greater solubility in polar and aqueous media, particularly at different pH values.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The recommended method for determining the equilibrium solubility of a pharmaceutical compound is the shake-flask method. A general protocol is as follows:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer of a specific pH, methanol, ethanol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL or g/L) or molarity (mol/L).

A workflow for this process is illustrated in the following diagram:

Caption: Workflow for the shake-flask solubility determination method.

Stability of this compound

The stability of cephalosporins, including intermediates like this compound, is a critical concern as degradation can lead to loss of potency and the formation of potentially harmful impurities. Stability studies are typically conducted under various stress conditions to identify potential degradation pathways and to establish appropriate storage conditions.

Forced Degradation Studies

Forced degradation studies are essential to develop stability-indicating analytical methods. These studies involve exposing the compound to conditions more severe than accelerated stability testing. Typical stress conditions for cephalosporins include:

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at room or elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂).

-

Thermal Degradation: Heating the solid compound at various temperatures.

-

Photostability: Exposing the solid or a solution of the compound to UV and visible light.

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of the drug's purity and the extent of degradation. A general protocol for developing such a method for this compound would involve:

-

Stress Sample Generation: Perform forced degradation studies as described above.

-

Chromatographic Method Development:

-

Column Selection: A C18 reversed-phase column is commonly used for cephalosporins.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve separation of the parent peak from all degradation product peaks.

-

Detector Wavelength: Select a UV wavelength that provides a good response for both this compound and its degradation products.

-

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

The logical flow for developing a stability-indicating assay is presented below:

Caption: Logical workflow for developing a stability-indicating HPLC method.

Potential Degradation Pathway

While a specific degradation pathway for this compound is not detailed in the reviewed literature, cephalosporins are known to degrade primarily through the hydrolysis of the β-lactam ring. This can be catalyzed by both acidic and basic conditions. The resulting degradation products would no longer possess the characteristic β-lactam structure essential for antibacterial activity. Further degradation could involve modifications to the side chains.

A hypothetical initial degradation step is visualized below:

Caption: Hypothetical initial step in the degradation of this compound.

Conclusion

The solubility and stability of this compound are critical quality attributes that impact its use in the synthesis of cephalosporin antibiotics. This technical guide has summarized the limited publicly available information and has provided a framework of standard experimental protocols for the determination of these properties. For researchers and drug development professionals working with this compound, it is highly recommended to perform in-house solubility and stability studies using the methodologies outlined herein to generate specific and reliable data to support their work. The development of a validated stability-indicating analytical method is a crucial first step in accurately assessing the stability of this important pharmaceutical intermediate.

References

- 1. 7-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid | C11H12N4O3S3 | CID 12942034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3-cephem-4-carboxylic Acid CAS#: 30246-33-4 [amp.chemicalbook.com]

The Genesis of a Blockbuster: A Technical Guide to the Historical Development of Cephalosporin Precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide chronicles the pivotal moments and scientific breakthroughs in the development of cephalosporin precursors, the foundational molecules for one of the most vital classes of antibiotics. From a serendipitous discovery in Sardinian sewage to the intricate dance of enzymes and chemical reagents, this paper details the evolution of production methods, showcasing the relentless pursuit of efficiency and purity that has defined this field.

Discovery and the Dawn of an Era: Cephalosporin C

The story of cephalosporins begins in 1945 with the astute observations of Italian scientist Giuseppe Brotzu. He noted that a fungus, later identified as Cephalosporium acremonium (now Acremonium chrysogenum), isolated from a sewage outfall in Sardinia, produced a substance with antibacterial activity.[1] This crude filtrate was found to inhibit the growth of Staphylococcus aureus.[1] Subsequent investigations in the 1950s by Sir Edward Abraham and Guy Newton at Oxford University led to the isolation and characterization of the first cephalosporin compound, Cephalosporin C.[2]

Cephalosporin C itself possessed only modest antibacterial activity. However, its unique β-lactam structure, fused to a dihydrothiazine ring, conferred a crucial advantage over the penicillins of the time: resistance to penicillinase enzymes produced by resistant bacteria. The true potential of this discovery lay in the isolation of its core nucleus, 7-aminocephalosporanic acid (7-ACA), a versatile scaffold for the creation of a vast array of semi-synthetic cephalosporins with enhanced potency and broader spectrums of activity.

The Workhorse Precursor: 7-Aminocephalosporanic Acid (7-ACA)

The isolation of 7-ACA was the watershed moment that unlocked the therapeutic potential of the cephalosporin class. This precursor became the fundamental building block for the majority of semi-synthetic cephalosporins. The historical development of its production can be broadly categorized into two main approaches: chemical hydrolysis and enzymatic conversion of Cephalosporin C.

Production of Cephalosporin C: Fermentation and Strain Improvement

The primary source of 7-ACA is Cephalosporin C, produced through fermentation of high-yielding strains of Acremonium chrysogenum. Early fermentation yields were low, but decades of classical strain improvement, involving random mutagenesis and selection, led to dramatic increases in production titers.

| Era | Strain/Method | Cephalosporin C Titer (g/L) | Fold Increase (Approx.) | Reference |

| Wild Type | A. chrysogenum (Brotzu's isolate) | 0.025 - 0.070 | 1 | [3] |

| Early 1970s | Improved Mutant Strain (e.g., CW-19) | ~0.4 - 1.0 | 15x | [2] |

| Modern Industrial | High-Yielding Mutants | 9 - 12 | 200-300x | [3] |

Experimental Protocol: Submerged Fermentation of Acremonium chrysogenum (Generalized Historical Method)

-

Inoculum Preparation: A lyophilized culture of a high-yielding A. chrysogenum strain is revived on a suitable agar medium. Spores are harvested and used to inoculate a seed culture in a complex liquid medium.

-

Seed Culture: The seed culture is incubated in a shake flask at 25-28°C for 48-72 hours to achieve sufficient biomass.

-

Production Fermentation: The production fermenter, containing a sterile complex medium with a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., corn steep liquor, soybean meal), and essential minerals, is inoculated with the seed culture.

-

Fermentation Conditions: The fermentation is carried out at 25-28°C with controlled aeration and agitation for 120-168 hours. The pH is maintained between 6.0 and 7.0.

-

Harvesting: Upon completion of the fermentation, the mycelium is separated from the fermentation broth by filtration or centrifugation. The clarified broth, containing Cephalosporin C, is then subjected to downstream processing.

Chemical Hydrolysis of Cephalosporin C to 7-ACA

The first commercially viable method for producing 7-ACA involved the chemical cleavage of the D-α-aminoadipyl side chain from Cephalosporin C. This process, while effective, was fraught with challenges, including the use of harsh and hazardous reagents, low temperatures, and the generation of significant chemical waste.

Experimental Protocol: Chemical Hydrolysis of Cephalosporin C (Generalized Method)

-

Protection of Functional Groups: The carboxyl groups of Cephalosporin C are protected, often by silylation, using reagents like trimethylchlorosilane in the presence of a base.

-

Imino Halide Formation: The protected Cephalosporin C is reacted with a halogenating agent, such as phosphorus pentachloride, at low temperatures (-20 to -40°C) to form an imino halide intermediate.

-

Imino Ether Formation: The imino halide is then treated with an alcohol (e.g., methanol) to form an imino ether.

-

Hydrolysis: The imino ether is hydrolyzed under acidic conditions to cleave the side chain and yield 7-ACA.

-

Isolation and Purification: 7-ACA is isolated from the reaction mixture by adjusting the pH to its isoelectric point, causing it to precipitate. The precipitate is then collected, washed, and dried.

Enzymatic Conversion of Cephalosporin C to 7-ACA

The quest for a more environmentally friendly and efficient process led to the development of enzymatic methods for 7-ACA production. These biocatalytic approaches offered milder reaction conditions and higher specificity, significantly reducing waste and production costs.

The first industrially successful enzymatic route involved a two-step conversion using two distinct enzymes: D-amino acid oxidase (DAO) and glutaryl-7-ACA acylase (GLA).

Experimental Protocol: Two-Step Enzymatic Conversion of Cephalosporin C to 7-ACA

-

Step 1: Oxidative Deamination: An aqueous solution of Cephalosporin C is treated with immobilized D-amino acid oxidase (from Trigonopsis variabilis) at a controlled pH (typically around 8.0) and temperature (20-25°C).[4] This enzyme catalyzes the oxidative deamination of the D-α-aminoadipyl side chain to form an unstable α-keto adipyl intermediate.

-

Formation of Glutaryl-7-ACA (GL-7-ACA): The α-keto adipyl intermediate spontaneously undergoes oxidative decarboxylation in the presence of hydrogen peroxide (a byproduct of the DAO reaction) to yield glutaryl-7-ACA (GL-7-ACA).[4]

-

Step 2: Hydrolysis of GL-7-ACA: The resulting GL-7-ACA is then hydrolyzed by immobilized glutaryl-7-ACA acylase (often from a recombinant E. coli) to yield 7-ACA and glutaric acid.[4]

-

Isolation: 7-ACA is isolated from the reaction mixture as described in the chemical hydrolysis protocol.

Quantitative Data: Two-Step Enzymatic Conversion

| Parameter | Value | Reference |

| Molar Yield | Up to 85% | [4] |

| Conversion of Cephalosporin C | >90% | [5] |

Further innovation led to the development of a more streamlined one-step enzymatic process utilizing a single enzyme, Cephalosporin C acylase (CCA). Early wild-type enzymes exhibited low activity on Cephalosporin C, but protein engineering and directed evolution have produced highly efficient mutant enzymes suitable for industrial application.

Experimental Protocol: One-Step Enzymatic Conversion of Cephalosporin C to 7-ACA

-

Enzymatic Reaction: A solution of Cephalosporin C is incubated with an immobilized Cephalosporin C acylase (from various microbial sources, often engineered) under optimized conditions of pH (typically alkaline), temperature, and substrate concentration.

-

Conversion: The enzyme directly cleaves the D-α-aminoadipyl side chain from Cephalosporin C to produce 7-ACA and α-aminoadipic acid.

-

Isolation: 7-ACA is isolated from the reaction mixture.

Quantitative Data: One-Step Enzymatic Conversion with Engineered Acylase

| Parameter | Value | Reference |

| Conversion of Cephalosporin C | ~90% | [6] |

| Specific Activity of Engineered Acylase | Up to 11.3 U/mg protein | [7] |

An Alternative Route: 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)

While 7-ACA is a crucial precursor, another key intermediate, 7-aminodeacetoxycephalosporanic acid (7-ADCA), is the foundation for many orally active cephalosporins. The production of 7-ADCA historically diverged from that of 7-ACA, primarily relying on the chemical modification of penicillins, which were more readily available through fermentation.

Chemical Synthesis of 7-ADCA from Penicillin

The most common industrial route to 7-ADCA involves a multi-step chemical process known as ring expansion, which converts the five-membered thiazolidine ring of penicillin into the six-membered dihydrothiazine ring of a cephalosporin.

Experimental Protocol: Chemical Ring Expansion of Penicillin G to 7-ADCA (Generalized)

-

Oxidation: Penicillin G is oxidized to its corresponding sulfoxide.

-

Esterification: The carboxyl group of the penicillin G sulfoxide is esterified to protect it during the subsequent ring expansion.

-

Ring Expansion: The penicillin G sulfoxide ester undergoes a thermal or acid-catalyzed rearrangement to form a deacetoxycephalosporanate ester.

-

Side-Chain Cleavage: The phenylacetyl side chain is cleaved from the deacetoxycephalosporanate ester using an immobilized penicillin G acylase.

-

Deprotection: The ester protecting group is removed to yield 7-ADCA.

Biocatalytic Approaches to 7-ADCA

More recently, enzymatic and chemoenzymatic methods have been developed to produce 7-ADCA in a more sustainable manner. These often involve the use of an expandase enzyme (deacetoxycephalosporin C synthase) to catalyze the ring expansion of a penicillin derivative.

Signaling Pathways and Experimental Workflows

Caption: Biosynthetic pathway of Cephalosporin C in A. chrysogenum.

Caption: Major historical routes to 7-ACA production from Cephalosporin C.

Caption: Primary historical route to 7-ADCA production.

Conclusion

The historical development of cephalosporin precursors is a testament to the power of interdisciplinary scientific research. From the initial discovery in a natural environment to the sophisticated techniques of genetic engineering and biocatalysis, the journey to produce 7-ACA and 7-ADCA has been marked by continuous innovation. These foundational molecules have enabled the creation of generations of life-saving antibiotics, and the ongoing refinement of their production methods continues to be a critical area of research, driven by the need for more sustainable and cost-effective manufacturing processes. The evolution from harsh chemical syntheses to elegant enzymatic conversions provides a compelling case study in the greening of pharmaceutical production.

References

- 1. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 2. medigraphic.com [medigraphic.com]

- 3. mdpi.com [mdpi.com]

- 4. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic transformation of cephalosporin C to 7-ACA by simultaneous action of immobilized d-amino acid oxidase and glutaryl-7-ACA acylase | Semantic Scholar [semanticscholar.org]

- 6. Evolution of an acylase active on cephalosporin C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

Enzymatic Production of 7-Aminocephalosporanic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminocephalosporanic acid (7-ACA) is a pivotal intermediate in the synthesis of semi-synthetic cephalosporin antibiotics, a class of drugs that constitutes a significant portion of the global antibiotic market. Historically, the production of 7-ACA relied on chemical methods, which are often associated with harsh reaction conditions and significant environmental concerns. The shift towards enzymatic synthesis has provided a more sustainable and efficient alternative. This technical guide provides an in-depth overview of the core enzymatic methodologies for 7-ACA production, focusing on the one-step and two-step conversion processes from Cephalosporin C (CPC). It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways and experimental workflows to serve as a comprehensive resource for professionals in the field of drug development and biotechnology.

Introduction

Cephalosporins are a major class of β-lactam antibiotics used to treat a wide range of bacterial infections. The precursor for most semi-synthetic cephalosporins is 7-aminocephalosporanic acid (7-ACA). The traditional chemical deacylation of Cephalosporin C (CPC), a fermentation product, to yield 7-ACA involves the use of toxic reagents and generates substantial waste, prompting the development of greener enzymatic alternatives.[1][2]

Enzymatic processes offer several advantages over chemical synthesis, including milder reaction conditions, higher specificity, and reduced environmental impact.[1] The two primary enzymatic routes for 7-ACA production are a two-step process involving D-amino acid oxidase and glutaryl-7-ACA acylase, and a more recent one-step process utilizing a cephalosporin C acylase.[1][3] This guide will delve into the technical details of these enzymatic approaches.

Enzymatic Conversion Pathways

The enzymatic conversion of CPC to 7-ACA can be achieved through two main pathways: a two-step enzymatic process and a one-step enzymatic process.

Two-Step Enzymatic Production of 7-ACA

The industrially established two-step enzymatic process involves the sequential action of two enzymes: D-amino acid oxidase (DAAO) and glutaryl-7-ACA acylase (GLA).[3][4]

The first step is the oxidative deamination of CPC by DAAO, which converts the D-α-aminoadipyl side chain of CPC into α-ketoadipyl-7-ACA. This reaction also produces hydrogen peroxide (H₂O₂) as a byproduct. The intermediate, α-ketoadipyl-7-ACA, is then spontaneously converted to glutaryl-7-aminocephalosporanic acid (GL-7-ACA) in the presence of the hydrogen peroxide generated in the first reaction.[5] A significant challenge in this step is the potential for H₂O₂ to inactivate the DAAO enzyme.[3]

In the second step, GL-7-ACA is hydrolyzed by glutaryl-7-ACA acylase to yield the final product, 7-ACA, and glutaric acid.[4][5]

One-Step Enzymatic Production of 7-ACA

The one-step enzymatic process simplifies the conversion by utilizing a single enzyme, Cephalosporin C acylase (CCA), to directly hydrolyze the D-α-aminoadipyl side chain of CPC, producing 7-ACA and D-α-aminoadipic acid.[1] This method is more cost-effective and straightforward, although the efficiency of naturally occurring CCAs can be low.[1] Consequently, significant research has focused on protein engineering to improve the catalytic activity and stability of these enzymes.[1]

Quantitative Data on Enzymatic 7-ACA Production

The efficiency of enzymatic 7-ACA production is influenced by various factors, including the source of the enzyme, reaction conditions, and whether the enzymes are free or immobilized. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Conditions and Yields for Two-Step Enzymatic Production of 7-ACA

| Enzyme Source | Substrate Conc. | pH | Temperature (°C) | Reaction Time | Molar Yield (%) | Reference |

| Trigonopsis variabilis (DAAO) & Recombinant E. coli (GLA) | Not specified | 8.0 | 20-25 | Not specified | 85 | [5] |

| Permeabilized Pichia pastoris (DAAO) & Immobilized GLA | Not specified | Not specified | Not specified | 2.5 h | 90.9 | [3] |

| Not specified | 50-100 mM CPC | 7.0-7.5 (Step 1)7.5-8.5 (Step 2) | Not specified | 1-2 h (Step 1) | >90 | [2][3] |

Table 2: Reaction Conditions and Yields for One-Step Enzymatic Production of 7-ACA

| Enzyme Source | Substrate Conc. | pH | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reference |

| Pseudomonas N176 (VAC variant) | 15 mM CPC | Not specified | Not specified | 41 h | >98 (conversion) | [3] |

| Transgenic Acremonium chrysogenum | Not specified | 9.5 | 12 | 48 h | 30 (conversion) | [6][7] |

| Transgenic Acremonium chrysogenum | Not specified | 9.5 | 18 | 24 h | Not specified | [7] |

Table 3: Kinetic Parameters of Enzymes in 7-ACA Production

| Enzyme | Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) | Reference |

| Glutaryl Acylase (GAC) | GL-7-ACA | 1.06 ± 0.05 | 97.8 ± 0.7 | 82.8 ± 0.4 | [8] |

| Glutaryl Acylase (GAC) | α-ketoadipyl-7-ACA | 4.9 ± 0.3 | 2.8 ± 0.5 | 0.56 ± 0.02 | [8] |

Experimental Protocols

This section provides generalized methodologies for key experiments in the enzymatic production of 7-ACA. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and materials.

Two-Step Enzymatic Synthesis of 7-ACA using Immobilized Enzymes

This protocol describes a typical lab-scale batch process for the two-step enzymatic conversion of CPC to 7-ACA.

Materials:

-

Cephalosporin C (CPC) sodium salt

-

Immobilized D-amino acid oxidase (DAAO)

-

Immobilized glutaryl-7-ACA acylase (GLA)

-

Phosphate buffer (e.g., 0.1 M, pH 7.5 and pH 8.0)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Reaction vessel with temperature and pH control

-

Magnetic stirrer

Protocol:

Step 1: Oxidative Deamination of CPC

-

Prepare a solution of CPC in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 50-100 mM in the reaction vessel.

-

Equilibrate the solution to the desired reaction temperature (e.g., 25°C).

-

Add the immobilized DAAO to the CPC solution. The enzyme loading should be optimized for the specific activity of the immobilized preparation.

-

Maintain the pH at 7.0-7.5 by the controlled addition of NaOH.

-

Monitor the reaction progress by periodically taking samples and analyzing for the disappearance of CPC and the formation of GL-7-ACA using High-Performance Liquid Chromatography (HPLC).

-

The reaction is typically complete within 1-2 hours.

-

Once the conversion of CPC to GL-7-ACA is maximized, separate the immobilized DAAO from the reaction mixture by filtration or centrifugation for reuse.

Step 2: Hydrolysis of GL-7-ACA

-

Transfer the GL-7-ACA solution from Step 1 to a new reaction vessel.

-

Adjust the pH of the solution to 7.5-8.5 with NaOH.

-

Equilibrate the solution to the optimal temperature for GLA (e.g., 25°C).

-

Add the immobilized GLA to the solution.

-

Maintain the pH at 7.5-8.5 throughout the reaction.

-

Monitor the formation of 7-ACA by HPLC.

-

After the reaction is complete, separate the immobilized GLA.

-

The resulting solution contains 7-ACA, which can then be purified.

Purification of 7-ACA by Isoelectric Point Precipitation

Materials:

-

7-ACA solution from the enzymatic reaction

-

Hydrochloric acid (e.g., 1 M)

-

Deionized water

-

Centrifuge

-

Freeze-dryer or vacuum oven

Protocol:

-

Filter the 7-ACA solution to remove any remaining particulates.

-

Cool the solution to 0-4°C.

-

Slowly add HCl with constant stirring to adjust the pH to the isoelectric point of 7-ACA (approximately pH 3.5).

-

A white precipitate of 7-ACA will form. Continue stirring at low temperature for a defined period (e.g., 1-2 hours) to allow for complete precipitation.

-

Collect the 7-ACA precipitate by centrifugation.

-

Wash the precipitate with cold deionized water to remove impurities.

-

Dry the purified 7-ACA, for instance by using a freeze-dryer or a vacuum oven.

Analytical Method: Quantification of 7-ACA by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a suitable buffer (e.g., 25 mM KH₂PO₄, pH 3.0) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

-

Prepare a series of standard solutions of 7-ACA of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Prepare samples from the reaction mixture by appropriate dilution and filtration.

-

Inject the samples into the HPLC system.

-

Identify and quantify the 7-ACA peak in the chromatograms based on the retention time and the calibration curve.

Experimental and Logical Workflows

The following diagrams illustrate the general experimental workflow for enzymatic 7-ACA production and a logical diagram for enzyme immobilization.

Conclusion

The enzymatic production of 7-aminocephalosporanic acid represents a significant advancement over traditional chemical methods, offering a more sustainable, efficient, and environmentally friendly approach. Both the one-step and two-step enzymatic processes have demonstrated high yields and are amenable to industrial-scale production, particularly with the use of immobilized enzymes. This guide has provided a comprehensive technical overview, including quantitative data and detailed protocols, to aid researchers and professionals in the development and optimization of enzymatic 7-ACA synthesis. Further research into protein engineering of cephalosporin C acylases and the development of robust immobilized enzyme systems will continue to enhance the economic and environmental viability of this critical pharmaceutical manufacturing process.

References

- 1. Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 4. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum [mdpi.com]

- 5. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]